Peruvoside-d3
Description
Properties
Molecular Formula |
C₃₀H₄₁D₃O₉ |
|---|---|
Molecular Weight |
551.68 |
Synonyms |
(3β,5β)-3-[(6-Deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide-d3; Cannogenin α-L-Thevetoside-d3; Encordin-d3; Peruvosid-d3; |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Peruvoside and Its Analogues
Biosynthesis of Peruvoside (B190475) in Plant Cell Systems
The biosynthesis of peruvoside in plants, particularly in Thevetia peruviana, involves a complex series of enzymatic reactions. While the complete pathway is not yet fully elucidated, research in plant cell cultures has provided insights into key aspects, including strategies to enhance production and the identification of some enzymatic steps. researchgate.netresearchgate.netresearchgate.net
Investigation of Elicitation Strategies for Enhanced Production
Elicitation is a widely used strategy in plant cell cultures to stimulate the production of secondary metabolites, including cardiac glycosides like peruvoside. Elicitors are compounds, either abiotic or biotic, that trigger plant defense responses, subsequently promoting secondary metabolism. nih.govnih.gov
Studies have demonstrated that the application of methyl jasmonate (MeJA) can significantly enhance peruvoside production in cell suspension cultures of Thevetia peruviana. nih.govnih.govfrontiersin.orgscielo.org.cocdnsciencepub.com For instance, treatment with 3 µM MeJA has been shown to increase total cardiac glycoside biosynthesis, with maximum production observed at 96 hours post-elicitation. frontiersin.org Another study reported that a concentration of 100 mg/L of Methyl Jasmonate induced peruvoside production in Thevetia peruviana cell suspension cultures. nih.govscielo.org.co
The effectiveness of elicitation can depend on factors such as the type and concentration of the elicitor, the timing of application during the cell culture growth phase, and the specific plant species or cell line used. nih.govnih.gov
Table 1 summarizes some findings on elicitation strategies for cardiac glycoside production in Thevetia peruviana cell cultures.
| Elicitor | Concentration | Effect on Peruvoside/Cardiac Glycoside Production | Reference |
| Methyl Jasmonate | 3 µM | Increased total cardiac glycoside production | frontiersin.org |
| Methyl Jasmonate | 100 mg/L | Induced peruvoside production | nih.govscielo.org.co |
Identification of Key Enzymatic Steps in the Biosynthetic Cascade
The biosynthesis of cardiac glycosides involves the modification of a steroid precursor and the attachment of a sugar moiety. While the precise enzymatic steps leading specifically to peruvoside are still under investigation, some enzymes involved in the synthesis of the steroid precursor of cardiac glycosides have been identified. researchgate.netresearchgate.netresearchgate.net Research in other cardiac glycoside-producing plants, such as Digitalis purpurea, has also identified candidate genes involved in the biosynthetic pathway. researchgate.netresearchgate.netresearchgate.net
The structural complexity of cardiac glycosides suggests the involvement of various enzyme classes, including hydroxylases, reductases, and glycosyltransferases, which are responsible for modifying the steroid core and attaching the specific sugar (thevetose in the case of peruvoside) in a stereospecific manner. Studies on the biosynthesis of other complex natural products, such as diterpene glycosides, have revealed the roles of glycosyltransferases, methyltransferases, and prenyltransferases in the assembly and modification of the saccharide moiety, as well as the activity of cytochrome P450 enzymes in oxidation reactions. rsc.org These findings provide a general framework for the types of enzymatic transformations likely involved in peruvoside biosynthesis.
Research on Thevetia thevetioides has provided insights into the cardenolide profile in different seed maturation stages, suggesting that some monoglycosides and diglycosides found in immature seeds may serve as biosynthetic precursors to the triosides observed in mature seeds. mdpi.com This indicates a stepwise glycosylation process in the biosynthesis of these compounds.
Synthetic Methodologies for Peruvoside and Deuterated Analogues
Due to the complexity of peruvoside's structure, its total chemical synthesis is challenging. However, various synthetic methodologies are employed for the preparation of the peruvoside scaffold, targeted isotopic labeling (such as Peruvoside-d3 synthesis), and the production of semi-synthetic derivatives.
Chemical Synthesis Approaches for the Peruvoside Scaffold
The chemical synthesis of complex natural products like peruvoside typically involves assembling the steroid aglycone and then attaching the sugar moiety through glycosylation. While specific detailed chemical synthesis routes for the entire peruvoside molecule are not extensively documented in the provided search results, general approaches for synthesizing complex scaffolds and performing glycosylation reactions are relevant.
Chemical synthesis often involves multi-step reaction sequences to build the intricate ring system of the cardenolide aglycone and introduce the necessary functional groups. ugent.be Glycosylation, the formation of a glycosidic bond between the aglycone and the sugar, is a key step in the synthesis of cardiac glycosides. This reaction requires careful control of stereochemistry to ensure the correct linkage. academie-sciences.fr Approaches to chemical glycosylation have been developed, although achieving high anomeric purity can be challenging, particularly for complex sugars. academie-sciences.fr
The inherent complexity and the presence of multiple chiral centers in peruvoside make its total synthesis a significant undertaking, often requiring specialized reagents and reaction conditions.
Production of Semi-Synthetic Derivatives for Research
Semi-synthetic derivatives of natural products are created by chemically modifying compounds isolated from natural sources. This approach leverages the complex core structure provided by nature and allows for targeted alterations to explore structure-activity relationships or improve properties. innovareacademics.inresearchgate.net
Peruvoside, being a naturally occurring cardiac glycoside, can serve as a starting material for the production of semi-synthetic analogues. These modifications can involve alterations to the sugar moiety, the steroid aglycone, or both. Examples of such modifications on cardiac glycosides in general include changes to the hydroxyl groups, oxidation states, or the introduction of new substituents. innovareacademics.in
The production of semi-synthetic peruvoside derivatives for research allows for the creation of a library of related compounds with slightly different chemical properties. These derivatives can be used to study the impact of specific structural changes on various biological interactions or for developing new analytical methods. For instance, enzymatic biotransformation of peruvoside and neriifolin (B146818) from yellow oleander has been reported to yield digoxin. innovareacademics.in This exemplifies how enzymatic methods can be used in semi-synthesis to create different cardiac glycosides.
Semi-synthetic approaches can be more efficient than total synthesis for generating analogues, especially when the natural product is available in sufficient quantities. They enable researchers to systematically investigate the role of different parts of the peruvoside molecule in its interactions and behavior.
Table 3 provides examples of types of modifications that could be applied in the semi-synthesis of peruvoside derivatives, based on general cardiac glycoside chemistry.
| Type of Modification | Example | Potential Impact |
| Glycosylation | Changing or removing sugar units | Affects solubility, absorption, binding |
| Acylation/Alkylation | Adding acyl or alkyl groups to hydroxyls | Modifies lipophilicity, reactivity |
| Oxidation/Reduction | Altering oxidation state of functional groups | Changes reactivity, potential interactions |
| Introduction of New Substituents | Adding halogens, nitrogen groups, etc. | Alters electronic and steric properties |
These semi-synthetic derivatives, along with isotopically labeled versions like this compound, are invaluable tools in research for understanding the metabolic fate, distribution, and interactions of peruvoside.
Advanced Analytical Methodologies in Peruvoside D3 Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) plays a pivotal role in the analysis of peruvoside-d3, offering high sensitivity and selectivity for its detection and quantification, as well as providing crucial information for structural elucidation.
Application of High-Resolution Mass Spectrometry for Metabolite Characterization
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the qualitative analysis and characterization of metabolites thermofisher.comnih.govunivr.it. In peruvoside (B190475) research, particularly when investigating its metabolic pathways, LC-HRMS can be invaluable. While specific data on this compound metabolites is not available in the search results, the principles of HRMS application to metabolite characterization are well-established for similar compounds.
LC-HRMS allows for the detection of metabolites based on their accurate mass measurements, which can be used to determine their elemental composition nih.gov. This is particularly useful for identifying unexpected metabolites or confirming the structure of proposed metabolic products. The high resolving power of HRMS instruments, such as Orbitrap mass analyzers, enables the separation of ions with very similar mass-to-charge ratios, reducing the likelihood of misidentification thermofisher.comunivr.it.
When using this compound, HRMS can facilitate the identification of metabolites by observing mass shifts corresponding to the loss or retention of the deuterium (B1214612) label. This isotopic labeling strategy helps to differentiate metabolites originating from this compound from endogenous compounds or background noise. Fragmentation data obtained through tandem HRMS (HRMS/MS) provides further structural information, allowing researchers to propose fragmentation pathways and confirm the presence of specific functional groups or structural moieties within the metabolites nih.gov. Techniques like Parallel Reaction Monitoring (PRM) on HRMS systems can also be used for targeted quantitative analysis of known metabolites with high selectivity and sensitivity thermofisher.com.
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating this compound from complex matrices, isolating it from natural sources (in the case of peruvoside), and assessing its purity.
High-Performance Thin-Layer Chromatography (HPTLC) for Isolation and Quantification from Natural Sources
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and cost-effective technique used for the separation, identification, and quantification of compounds, particularly from natural sources phcogj.comphcogres.comnih.gov. Peruvoside is naturally found in plants like Thevetia neriifolia wikipedia.orgijpsi.org. HPTLC has been successfully applied for the analysis and quantification of peruvoside in seed extracts of Thevetia neriifolia ijpsi.org.
In HPTLC, samples are applied as bands or spots on a stationary phase (typically silica (B1680970) gel on an aluminum plate). Chromatographic separation is achieved by developing the plate with a suitable mobile phase. For peruvoside analysis by HPTLC, solvent systems have been explored to optimize separation ijpsi.org. Densitometric scanning of the developed plates allows for the quantification of the separated compounds by measuring the absorbance or fluorescence of the spots phcogres.comijpsi.org.
HPTLC can be used for the isolation of peruvoside from crude plant extracts prior to further analysis or purification. Different solvent systems and detection reagents (such as concentrated sulfuric acid) can be employed to visualize peruvoside on the TLC plates ijpsi.org. While this compound is a synthesized labeled standard and not isolated from natural sources, HPTLC methods developed for peruvoside are relevant for its analysis and can be adapted for the labeled version if needed, particularly for purity checks or as a preliminary separation step. Studies have shown that HPTLC can effectively separate peruvoside, and densitometric analysis can quantify its presence in various fractions ijpsi.org.
Liquid Chromatography for Purity Assessment and Preparative Separation in Research
Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is indispensable for assessing the purity of this compound standards and for preparative separation to obtain sufficient quantities of purified material for research studies. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of various compounds, including cardiac glycosides and peptides, based on their hydrophobic properties mdpi.comresearchgate.net.
For purity assessment, analytical LC methods are developed and validated to ensure that the this compound standard is free from significant impurities that could interfere with experimental results. This involves optimizing chromatographic conditions (stationary phase, mobile phase composition, flow rate, temperature) to achieve good peak shape and resolution of this compound from potential synthetic byproducts or contaminants. Detection is typically performed using UV detection (if the molecule has a chromophore) or mass spectrometry.
Preparative LC is used to purify larger amounts of this compound. This often involves using larger columns and higher flow rates compared to analytical LC, while maintaining optimized separation conditions mdpi.comnih.gov. The goal of preparative LC is to isolate the target compound with high purity and yield. Studies on preparative LC for other compounds have demonstrated successful purification with high recovery rates nih.gov. Different LC modes, such as normal-phase or ion-exchange chromatography, might also be considered depending on the specific chemical properties of this compound and the nature of the impurities mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules thermofisher.comscience.gov. For a labeled compound like this compound, NMR is crucial for confirming its chemical structure and, importantly, verifying the position and extent of deuterium incorporation.
Standard NMR experiments, such as 1H NMR and 13C NMR, provide detailed information about the different types of protons and carbons in the molecule and their connectivity. By comparing the NMR spectra of this compound with those of unlabeled peruvoside, researchers can identify the positions where deuterium atoms have replaced hydrogen atoms. Deuterium (2H) is NMR-active, although its signal is typically broader than that of protons. However, the absence or significant reduction of the signal at specific proton positions in the 1H NMR spectrum of this compound, compared to unlabeled peruvoside, indicates successful deuterium labeling at those positions.
Furthermore, 2H NMR can be directly used to confirm the presence and location of deuterium atoms. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), can provide through-bond and through-space correlation information, allowing for the complete assignment of NMR signals and unambiguous confirmation of the structure of this compound and its labeling pattern. NMR is a powerful tool to ensure the structural integrity and the correct isotopic enrichment of the synthesized labeled standard before its use in research studies.
Molecular Mechanisms of Action of Peruvoside and Its Analogues
Modulation of Cellular Ion Transport Systems
A primary and well-established mechanism of action for peruvoside (B190475) and other cardiac glycosides is their direct interaction with cellular ion transport systems, most notably the Na+/K+-ATPase pump.
Specific Inhibition of Na+/K+-ATPase Pump Activity
Peruvoside functions as a specific inhibitor of the Na+/K+-ATPase pump, a vital membrane-bound enzyme responsible for maintaining the electrochemical gradient across the cell membrane biosynth.comcancer-research-network.comnih.gov. This enzyme actively transports sodium ions out of the cell while bringing potassium ions in, a process crucial for maintaining resting membrane potential and cellular volume nih.gov. The binding of cardiac glycosides like peruvoside to the extracellular binding site of the Na+/K+-ATPase α-subunit leads to a significant reduction or complete loss of pump activity nih.gov. This inhibition is a cornerstone of the pharmacological effects of cardiac glycosides.
Research has shown that peruvoside and other cardiac glycosides inhibit Na+/K+-ATPase activity nih.govmdpi.com. This inhibition is concentration-dependent and contributes to the subsequent changes in intracellular ion concentrations.
Downstream Effects on Intracellular Ion Homeostasis (Na+, K+, Ca2+)
The inhibition of the Na+/K+-ATPase pump by peruvoside leads to a cascade of events that disrupt intracellular ion homeostasis. The primary consequence is an increase in intracellular sodium concentration due to the reduced efflux of Na+ ions biosynth.comnih.govnih.govnih.govmdpi.com. This elevated intracellular sodium level, in turn, affects the function of the sodium-calcium exchanger (NCX), a secondary active transporter that typically uses the sodium gradient to extrude calcium from the cell. With a diminished sodium gradient, the NCX's ability to remove calcium is reduced, and in some cases, its operation can reverse, leading to an influx of calcium ions biosynth.comnih.govnih.gov.
This disruption results in an increase in intracellular free calcium concentration biosynth.comnih.govnih.govnih.govmdpi.com. The altered calcium homeostasis is particularly significant in cardiac muscle cells, where the increase in intracellular calcium enhances the contractility of the muscle, leading to a positive inotropic effect biosynth.comnih.gov. While the increase in intracellular sodium is a direct result of Na+/K+-ATPase inhibition, the subsequent changes in calcium levels are mediated through the Na+/Ca2+ exchanger biosynth.comnih.gov. The effects on intracellular potassium levels are generally a decrease due to the inhibited influx by the Na+/K+-ATPase pump nih.gov.
Studies have demonstrated that peruvoside treatment triggers intracellular calcium flux, which is considered essential for some of its biological activities, such as its antiviral effects nih.govntu.edu.sg. This calcium flux can involve both influx of extracellular Ca2+ and release from intracellular stores nih.govntu.edu.sg.
Cellular Signaling Pathway Interventions
Beyond their direct impact on ion transport, peruvoside and its analogues have been shown to modulate various intracellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and autophagy.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Peruvoside has been reported to modulate Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, including ERK, JNK, and p38 MAPK, are crucial for transmitting extracellular signals to the nucleus, regulating a wide range of cellular activities such as growth, differentiation, and stress responses.
Research indicates that peruvoside can influence MAPK signaling. For instance, studies in cancer cells have shown that peruvoside can attenuate MAPK pathways researchgate.netcukerala.ac.innih.gove-century.usresearchgate.net. Specifically, peruvoside has been identified as an inhibitor of Src, a tyrosine kinase that can activate downstream signaling cascades including the Ras-mediated Raf-ERK1/2 kinase cascade nih.govntu.edu.sge-century.usresearchgate.netmedchemexpress.com. Inhibition of Src by peruvoside may contribute to the suppression of pathways like ERK nih.govntu.edu.sg. Data suggests that peruvoside can downregulate MEK1 and ERK1/2 signaling researchgate.netcukerala.ac.innih.govresearchgate.net.
A study investigating peruvoside's antiviral effects also highlighted the involvement of Src-ERK activation nih.govntu.edu.sg. Inhibition of Src significantly limited peruvoside's antiviral activity and increased viral titre, indicating a role for this pathway in its mechanism ntu.edu.sg.
Impact on PI3K/AKT/mTOR Signaling Network
The PI3K/AKT/mTOR signaling network is a critical pathway involved in regulating cell growth, proliferation, survival, and autophagy. Peruvoside and its analogues have been shown to impact this network.
Studies have demonstrated that peruvoside can inhibit the PI3K/AKT/mTOR signaling pathway researchgate.netcukerala.ac.innih.gove-century.usresearchgate.netmedchemexpress.com. This inhibition is associated with the induction of apoptosis and the suppression of autophagy in cancer cells researchgate.netcukerala.ac.innih.govresearchgate.netmedchemexpress.com. Research indicates that peruvoside can attenuate PI3K/AKT/mTOR signaling researchgate.netcukerala.ac.innih.gove-century.usresearchgate.net. Specifically, peruvoside has been reported to inhibit AKT phosphorylation e-century.us.
Data from studies on human cancers, including breast, lung, and liver cancer cells, suggest that peruvoside inhibits autophagy through its impact on the PI3K/AKT/mTOR pathway researchgate.netcukerala.ac.innih.govresearchgate.net.
Influence on Wnt/β-catenin Signaling Cascade
The Wnt/β-catenin signaling cascade plays a crucial role in embryonic development, tissue homeostasis, and the development and progression of various cancers. Peruvoside has been found to influence this pathway.
Research indicates that peruvoside can modulate the Wnt/β-catenin signaling pathway researchgate.netcukerala.ac.innih.gove-century.usresearchgate.netnih.govdntb.gov.ua. Dysregulation of Wnt/β-catenin signaling with peruvoside treatment has been observed, resulting in the inhibition of key downstream targets like cyclin D1 and c-Myc researchgate.netcukerala.ac.innih.govresearchgate.net. These proteins are involved in cell cycle progression and proliferation, and their inhibition can contribute to cell cycle arrest researchgate.netcukerala.ac.innih.govresearchgate.netmdpi.com.
Studies in human cancers have shown that peruvoside targets the Wnt/β-catenin pathway researchgate.netcukerala.ac.innih.govresearchgate.net. For example, in hepatocellular carcinoma, the Wnt/β-catenin pathway is often abnormally activated, and drugs that inhibit this pathway are being explored as potential therapeutic agents, with peruvoside being identified as one such compound nih.gov.
Data Table: Summary of Peruvoside's Molecular Targets and Effects
| Mechanism Category | Specific Target/Pathway | Observed Effect | Relevant Research Findings |
| Modulation of Ion Transport Systems | Na+/K+-ATPase Pump | Specific Inhibition of activity. biosynth.comcancer-research-network.comnih.govnih.gov | Leads to increased intracellular Na+ and decreased intracellular K+. biosynth.comnih.govnih.govnih.govmdpi.com |
| Intracellular Ion Homeostasis | Increased intracellular Na+ concentration. biosynth.comnih.govnih.govnih.govmdpi.com Altered Na+/Ca2+ exchanger function. biosynth.comnih.gov Increased intracellular Ca2+ concentration. biosynth.comnih.govnih.govnih.govmdpi.com | Calcium flux is essential for some biological activities, including antiviral effects. nih.govntu.edu.sg Involves both extracellular influx and intracellular store release. nih.govntu.edu.sg | |
| Cellular Signaling Interventions | MAPK Pathways (e.g., ERK1/2) | Modulation/Attenuation of signaling. researchgate.netcukerala.ac.innih.gove-century.usresearchgate.net Inhibition of Src, upstream of ERK. nih.govntu.edu.sge-century.usresearchgate.netmedchemexpress.com Downregulation of MEK1 and ERK1/2. researchgate.netcukerala.ac.innih.govresearchgate.net | Inhibition of Src limited antiviral activity. ntu.edu.sg Involved in anticancer effects. researchgate.netcukerala.ac.innih.gove-century.usresearchgate.net |
| PI3K/AKT/mTOR Signaling Network | Inhibition of signaling. researchgate.netcukerala.ac.innih.gove-century.usresearchgate.netmedchemexpress.com Inhibition of AKT phosphorylation. e-century.us | Associated with induction of apoptosis and inhibition of autophagy in cancer cells. researchgate.netcukerala.ac.innih.govresearchgate.netmedchemexpress.com Involved in anticancer effects in breast, lung, and liver cancers. researchgate.netcukerala.ac.innih.govresearchgate.net | |
| Wnt/β-catenin Signaling Cascade | Modulation/Dysregulation of signaling. researchgate.netcukerala.ac.innih.gove-century.usresearchgate.netnih.govdntb.gov.ua Inhibition of downstream targets (e.g., cyclin D1, c-Myc). researchgate.netcukerala.ac.innih.govresearchgate.net | Results in inhibition of cell cycle progression and proliferation. researchgate.netcukerala.ac.innih.govresearchgate.netmdpi.com Identified as an inhibitor of this pathway in hepatocellular carcinoma. nih.gov |
Inhibition or Activation of Specific Kinases (e.g., Src, JNK, STAT, EGFR)
Peruvoside has been identified as an inhibitor of several kinases crucial for cell growth, survival, and proliferation, particularly in the context of cancer research. It has been shown to significantly suppress the phosphorylation of Src, a tyrosine kinase playing an essential role in cancer progression and involved in multiple epidermal growth factor receptor (EGFR)-mediated signaling pathways. researchgate.nete-century.usnih.gov This inhibitory effect on Src is observed in a dose- and time-dependent manner, leading to the downregulation of Src activity and expression. researchgate.nete-century.us
Furthermore, Peruvoside has demonstrated the ability to suppress the phosphorylation of EGFR and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.nete-century.usnih.gov The regulation of Src, PI3K, JNK, Paxillin, p130cas, and EGFR is implicated in the inhibitory effects of Peruvoside on the progression of lung cancer cells. researchgate.nete-century.us Peruvoside is considered a potent inhibitor of Src, PI3K, JNK, STAT, and EGFR. medchemexpress.commedchemexpress.eu
Peruvoside's modulation of kinase activity extends to the MAPK pathway, including the downregulation of MEK1. researchgate.netnih.gov It also influences the JAK-STAT signaling pathway. researchgate.netnih.gov
Data on the inhibitory effects of Peruvoside on the phosphorylation of key kinases in lung cancer cells are summarized below:
| Kinase/Protein | Effect of Peruvoside Treatment | Reference |
| Src (phosphorylation) | Suppressed (dose- and time-dependent) | researchgate.nete-century.usnih.gov |
| EGFR (phosphorylation) | Suppressed (dose- and time-dependent) | researchgate.nete-century.usnih.gov |
| STAT3 (phosphorylation) | Suppressed (dose- and time-dependent) | researchgate.nete-century.usnih.gov |
| PI3K | Regulated/Inhibited | researchgate.nete-century.usmedchemexpress.com |
| JNK | Regulated/Inhibited | researchgate.nete-century.usmedchemexpress.com |
| MEK1 | Downregulated/Inhibited | researchgate.netnih.gov |
| JAK-STAT signaling | Modulated | researchgate.netnih.gov |
Apoptosis and Cell Cycle Regulation
Peruvoside is known to induce apoptosis, or programmed cell death, and modulate the cell cycle in various cell lines, particularly in cancer cells. This is a key mechanism contributing to its observed anti-proliferative effects. researchgate.netnih.govnih.gov
Induction of Programmed Cell Death Pathways via Caspase Activation
Peruvoside induces apoptosis by activating the caspase pathway. nih.govresearchgate.netnih.govnih.govmdpi.com Specifically, it triggers the cleavage and activation of initiator caspases, such as Caspase 8, and executioner caspases, such as Caspase 3. nih.govresearchgate.netnih.govnih.govmdpi.com Activation of these caspases leads to the subsequent cleavage of proteins like PARP (poly-ADP-ribose polymerase), a hallmark of apoptosis. nih.govresearchgate.netnih.govnih.govmdpi.com Studies in primitive myeloid leukemia cells demonstrated that Peruvoside treatment induced a significant increase in cleaved Caspase 3 and 8 expression. researchgate.netnih.govmdpi.com
Molecular Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)
Peruvoside has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating. researchgate.netnih.govnih.govnih.govnih.govresearchgate.netsci-hub.semdpi.com While some studies indicate cell cycle arrest at the G0/G1 phase in certain cancer cell lines like breast, lung, and liver cancer cells, others highlight arrest at the G2/M phase, particularly in myeloid leukemia cells. researchgate.netnih.govnih.govnih.govnih.govresearchgate.netsci-hub.semdpi.com This G2/M phase arrest is considered a basic property of cardiac glycosides like Peruvoside in inducing apoptosis. nih.gov
Data on the effect of Peruvoside on cell cycle distribution in leukemia cells are presented below:
| Cell Line | Peruvoside Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| KG1a (Primitive Myeloid Leukemia) | 100 nM | 24 h | Significantly increased percentage of cells in G2/M phase, decreased cells in G1 phase. | mdpi.com |
| K562 (Chronic Myelogenous Leukemia) | 100 nM | 24 h | Decreased percentage of cells in G1 phase, trend of increase in G2/M cells. | mdpi.com |
| Primitive Myeloid Leukemia Cells | Not specified (general finding) | Not specified | Caused cell cycle arrest at G2/M stage. | nih.govnih.govresearchgate.net |
| MCF-7, HpG2, A549 | 0-100 µM | 24 h | Induces cell cycle arrest. | medchemexpress.com |
| Breast, Lung, and Liver Cancer Cells | Not specified | Not specified | Cell cycle arrest at G0/G1 phase. | researchgate.netnih.gov |
Transcriptional Regulation of Cell Cycle Inhibitors (e.g., CDKN1A)
A key mechanism by which Peruvoside induces cell cycle arrest and apoptosis is through the transcriptional regulation of cell cycle inhibitors. Peruvoside has been shown to upregulate the expression of CDKN1A (Cyclin-Dependent Kinase Inhibitor 1A), also known as p21. nih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netsci-hub.semdpi.com Increased levels of CDKN1A contribute to cell cycle arrest, particularly at the G2/M phase, and play a role in the apoptotic pathway triggered by Peruvoside. nih.govnih.govnih.govresearchgate.netsci-hub.semdpi.com
Autophagy Modulation in Cellular Research Models
Peruvoside has been reported to modulate autophagy, another crucial cellular process involved in degradation and recycling of cellular components. researchgate.netmedchemexpress.comnih.govmdpi.comworldscientific.com While cardiac glycosides can act as both inducers and suppressors of autophagy depending on the cell type and specific compound, Peruvoside has been identified as an inhibitor of autophagy in certain cancer cell lines. researchgate.netnih.govmdpi.comworldscientific.com This inhibition is linked to its effects on signaling pathways such as the PI3K/AKT/mTOR pathway and the downregulation of MEK1. researchgate.netnih.govworldscientific.com
Interaction with Nuclear Receptors and Transcriptional Regulation
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression and are involved in various physiological processes. sigmaaldrich.comfrontiersin.orgresearchgate.net While cardiac glycosides are primarily known for their interaction with Na+/K+-ATPase, there is accumulating data suggesting they can also interact with nuclear receptors. researchgate.net
Research has explored the potential interaction of Peruvoside with nuclear receptors, particularly in the context of transcriptional regulation. One study investigated the effect of Peruvoside on androgen receptor-dependent gene expression in prostate cancer cells. pnas.orgoup.com It was found that Peruvoside could effectively block androgen receptor-dependent gene expression by inducing rapid degradation of the androgen receptor via the proteasome pathway. pnas.org However, the same study found no evidence that Peruvoside directly competes for binding to the ligand-binding pocket of the androgen receptor. pnas.org
The precise extent and nature of Peruvoside's interactions with other nuclear receptors and the full scope of its transcriptional regulatory effects are areas of ongoing research.
Preclinical Biological Activities and Pharmacological Investigations in Vitro and in Vivo Animal Models
Anticancer Research Applications
Peruvoside (B190475) has demonstrated notable anticancer effects across a range of human cancers by modulating multiple signaling pathways. Research indicates that its anticancer activity is linked to the regulation of key proteins involved in cell cycle arrest, apoptosis (programmed cell death), and autophagic cell death.
In vitro studies have shown that Peruvoside exerts significant dose-dependent anti-proliferative and cytotoxic effects against a wide array of human cancer cell lines.
Leukemia: Peruvoside has been shown to be more effective at inducing cell death in primitive myeloid leukemia cells than other cardiac glycosides like Ouabain and Digitoxin. It demonstrated potent activity in human acute myeloid leukemia (AML) KG1a cells and chronic myelogenous leukemia (CML) K562 cells. The half-maximal inhibitory concentration (IC50) values for KG1a cells were 26 nM at 24 hours and 31 nM at 48 hours.
Lung Cancer: The compound effectively inhibits the viability and proliferation of non-small-cell lung carcinoma (NSCLC) cells, irrespective of their EGFR mutation status. It has shown cytotoxic effects in various NSCLC cell lines, including A549, PC9, PC9/gef, H3255, and H1975. Peruvoside also induces cell cycle arrest and apoptosis in the A549 lung cancer cell line.
Breast and Liver Cancer: Significant anti-proliferative activities have been observed in human breast (MCF-7) and liver (HepG2) cancer cells in a dose-dependent manner. The compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in these cell lines.
Pancreatic Cancer: In a study comparing nine cardiac glycosides against six pancreatic cancer cell lines, Peruvoside was found to have the highest cytotoxic potency.
| Cancer Type | Cell Line | Observed Effects | IC50 Values |
|---|---|---|---|
| Leukemia (AML) | KG1a | Induces apoptosis, cell cycle arrest at G2/M | 26 nM (24h), 31 nM (48h) |
| Leukemia (CML) | K562 | Induces apoptosis, suppresses growth | Data not specified |
| Lung (NSCLC) | A549, PC9, H1975, etc. | Inhibits proliferation, invasion, migration | Data not specified |
| Breast Cancer | MCF-7 | Induces cell cycle arrest and apoptosis | Data not specified |
| Liver Cancer | HepG2 | Induces cell cycle arrest and apoptosis | Data not specified |
A critical aspect of anticancer research is the selectivity of a compound for cancer cells over healthy, non-malignant cells. Peruvoside has demonstrated a favorable selectivity profile in several studies. For instance, it was found to induce cell death in primitive myeloid leukemia cells without causing obvious cytotoxicity to normal peripheral blood mononuclear cells (PBMCs) at the same effective dose.
In studies on non-small-cell lung carcinoma, the IC50 value for the non-malignant lung cell line BEAS-2B was found to be 2 to 10 times higher than that for various cancer cell lines, indicating that Peruvoside is relatively less toxic to these non-cancerous cells. This suggests a potential therapeutic window where the compound could target cancer cells with minimal impact on normal cells.
Combination therapy is a cornerstone of cancer treatment, and research has explored Peruvoside's potential to work synergistically with other agents. Studies have shown that Peruvoside can sensitize gefitinib-resistant non-small-cell lung carcinoma cells (A549, PC9/gef, and H1975) to gefitinib treatment. This indicates that Peruvoside may have a synergistic effect when used in combination with established therapeutic agents, potentially overcoming drug resistance.
The anticancer potential of Peruvoside has been further examined in in vivo animal models. In a lung cancer mouse model where A549 cells were subcutaneously injected into nude mice, treatment with Peruvoside (0.1 mg/kg, intraperitoneally, once daily for 28 days) resulted in significant suppression of tumor growth. After four weeks, the average tumor size in the Peruvoside-treated group was significantly smaller than that of the control group. These findings confirm that the compound can inhibit tumor growth in vivo.
Ant
Evaluation in In Vivo Viral Infection Models (e.g., EV-A71-infected mice)
Peruvoside has demonstrated significant therapeutic efficacy in preclinical models of viral infections, particularly against Enterovirus A71 (EV-A71), a major causative agent of hand, foot, and mouth disease. In studies using a neonatal BALB/c mouse model of EV-A71 infection, Peruvoside treatment showed a potent ability to reduce mortality and viral load. nih.gov
One-week-old mice infected with EV-A71 and treated with Peruvoside exhibited a 100% survival rate, a significant improvement compared to the control group which experienced virus-induced mortality. nih.gov The administration of the compound led to a substantial reduction in the viral titre in the hind-limb skeletal muscles of the infected mice. nih.gov Quantitative analysis showed an approximate 6-log reduction in viral titre, corresponding to a 99.9% efficacy in viral inhibition compared to the untreated group. nih.gov
Histopathological analysis of tissues from the EV-A71-infected mice provided further evidence of Peruvoside's protective effects. nih.gov While untreated infected mice showed significant tissue damage, including massive loss of villi structures in the large intestines and substantial muscle necrosis in hind limb skeletal muscles, the Peruvoside-treated mice retained organized tissue integrity with no obvious signs of necrosis in these areas. nih.gov These findings underscore the in vivo efficacy of Peruvoside against EV-A71, demonstrating its ability to protect against virus-induced pathology and mortality in a murine model. nih.gov
| Parameter | Observation in Peruvoside-Treated Group | Reference |
|---|---|---|
| Survival Rate | 100% protection and survival | nih.gov |
| Viral Titre Reduction (Hind-Limb) | ~6 log reduction (99.9% efficacy) | nih.gov |
| Tissue Integrity (Intestine & Muscle) | Retained organized tissue integrity with no obvious necrosis | nih.gov |
Other Investigational Biological Activities in Preclinical Models
Beyond its antiviral properties, Peruvoside has been investigated for other biological activities, most notably for its anti-cancer effects. As a cardiac glycoside, it belongs to a class of compounds that have shown promise as potential anti-neoplastic agents. nih.govnih.gov
Preclinical in vitro studies have demonstrated that Peruvoside is a potent inducer of cell death in human leukemia cells. nih.govnih.gov Research comparing Peruvoside to other cardiac glycosides, such as Ouabain and Digitoxin, found it to be more effective at inducing apoptosis in primitive acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML) cell lines. nih.gov Importantly, at concentrations effective against leukemia cells, Peruvoside did not show significant cytotoxicity towards normal human peripheral blood mononuclear cells (PBMCs), suggesting a potential therapeutic window. nih.gov
The mechanism behind its anti-leukemic action involves the induction of apoptosis through the activation of the caspase pathway. nih.gov Treatment of leukemia cells with Peruvoside led to the cleavage and activation of Caspase 3 and Caspase 8. nih.gov Furthermore, Peruvoside was found to cause cell cycle arrest at the G2/M phase, which is a contributing factor to its apoptotic effect. nih.govnih.gov
The broad-spectrum antiviral activity of Peruvoside is also a significant area of investigation. In vitro studies have shown its efficacy against a wide range of positive-sense RNA viruses from families including Picornaviridae, Togaviridae, Flaviviridae, and Coronaviridae. nih.gov Its activity extends to some DNA viruses and negative-sense RNA viruses as well. nih.gov The mechanism is believed to involve the disruption of viral replication factories by targeting host factors, specifically by inducing the phosphorylation of GBF1 (Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1), which leads to Golgi vesiculation. nih.gov
| Activity | Finding | Reference |
|---|---|---|
| Apoptosis Induction | More effective than Ouabain and Digitoxin in AML and CML cells. | nih.gov |
| Mechanism of Action | Activation of Caspase 3 and Caspase 8. | nih.gov |
| Cell Cycle Effect | Induces cell cycle arrest at the G2/M phase. | nih.govnih.gov |
| Selectivity | Low cytotoxicity on normal peripheral blood mononuclear cells (PBMCs) at effective doses. | nih.gov |
Structure Activity Relationship Sar and Computational Studies of Peruvoside Analogues
Correlating Structural Modifications with Biological Potency
SAR studies on cardiac glycosides, including Peruvoside (B190475) and its analogues, aim to establish relationships between specific chemical structures and their observed biological effects, such as cytotoxicity. These studies have highlighted the importance of both the steroidal aglycone and the attached sugar moiety in determining activity. dntb.gov.uaresearchgate.netresearchgate.netmdpi.comacs.org
Key structural features influencing the biological potency of cardiac glycosides include the nature and position of substituents on the steroid core, the type and stereochemistry of the sugar(s), and the length of the sugar chain. dntb.gov.uaresearchgate.netmdpi.comacs.org For instance, modifications to the carbohydrate portion of cardiac glycosides have been shown to significantly affect their activity against cancer cells and viruses. dntb.gov.uaresearchgate.netacs.org Studies comparing different sugar moieties and their configurations (D- vs. L-sugars) have revealed that these variations can lead to altered cytotoxic profiles. dntb.gov.uaacs.org The length of the oligosaccharide chain also plays a role, with shorter chains sometimes correlating with increased activity. acs.org Additionally, the presence and position of electronegative atoms on the molecule can influence antiproliferative effects. researchgate.net
Research has compared the activity of Peruvoside with other cardiac glycosides like Lanatoside C, Strophanthidin, Digitoxin, and Ouabain, revealing differences in their potency against various cancer cell lines, such as leukemia and breast cancer cells. researchgate.netresearchgate.netmdpi.commdpi.comdntb.gov.ua These comparisons implicitly contribute to SAR by demonstrating how structural variations among these related compounds lead to differential biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to develop mathematical models that can predict the biological activity of compounds based on their molecular descriptors. researchgate.net For cardiac glycosides, QSAR models have been developed to predict activities such as aromatase inhibition and antiproliferative effects. researchgate.netscience.gov
QSAR studies on cardenolides, the class of compounds to which Peruvoside belongs, have identified specific molecular descriptors that correlate with biological activity. For example, models predicting antiproliferative activity on certain cancer cell lines have indicated that properties like lipoaffinity and the number of hydrogen bond acceptors are associated with increased activity. researchgate.net Conversely, the presence and position of highly electronegative atoms have been linked to decreased antiproliferative effects in some cases. researchgate.net These models can help prioritize compounds for synthesis and biological testing by predicting their potential activity based on their chemical structure. researchgate.net
Molecular Docking and Interaction Analysis with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor), allowing for the estimation of binding affinity and the study of molecular interactions. This approach is crucial for understanding how Peruvoside and its analogues interact with their biological targets at the molecular level.
A primary target for cardiac glycosides, including Peruvoside, is the Na+/K+-ATPase enzyme (sodium pump). mdpi.commdpi.comresearchgate.netmdpi.com Molecular docking studies have investigated the binding of these compounds to the Na+/K+-ATPase, revealing details about the interactions between the cardiac glycoside structure (including the steroid core and sugar moiety) and the enzyme's binding pocket. mdpi.commdpi.com The binding pocket for cardiac steroids on Na+/K+-ATPase is known to be highly conserved. researchgate.net
Beyond Na+/K+-ATPase, molecular docking studies have explored the interactions of Peruvoside and its analogues with other proteins involved in various cellular signaling pathways implicated in their biological effects, such as the MAPK, PI3K/AKT/mTOR, Wnt/β-catenin, and Src-EGFR pathways. researchgate.netnih.govcukerala.ac.inresearchgate.net These studies can help elucidate the mechanisms by which Peruvoside influences processes like cell cycle arrest, apoptosis, and autophagy. researchgate.netnih.govcukerala.ac.in Docking has also been used to investigate interactions with proteins like MDM2 and KEAP1, which are involved in regulating key cellular processes. mdpi.com
In Silico Screening for Novel Peruvoside-d3 Analogues
In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates with desired properties. This approach can be applied to identify novel compounds with structural similarities to Peruvoside or predicted to exhibit similar biological activities.
While the search results specifically mention in silico screening in the context of identifying potent cardiac glycosides like Peruvoside, Lanatoside C, and Strophanthidin through rigorous processes researchgate.net, the principle extends to the search for novel analogues. Computational tools, such as those for predicting biological activity spectra (like PASS) mdpi.com, can be used to screen virtual libraries of compounds based on the knowledge gained from SAR and QSAR studies of Peruvoside and its analogues. By evaluating predicted activity profiles and structural features, potential novel analogues with enhanced potency or selectivity could be identified for further investigation. This process can significantly expedite the initial stages of drug discovery by narrowing down the vast chemical space to a more manageable set of promising candidates.
Metabolic Studies of Peruvoside and Its Deuterated Forms in Research Systems
In Vitro Metabolic Stability Assessment using Cellular and Subcellular Fractions
In vitro metabolic stability studies are fundamental in early drug discovery and development to predict how quickly a compound is likely to be metabolized in vivo. These studies typically utilize biological matrices such as liver microsomes, S9 fractions, or isolated hepatocytes from various species, including humans and preclinical models. wikipedia.orgresearchgate.net Liver microsomes, containing cytochrome P450 (CYP) enzymes, are commonly used to assess Phase I metabolism, while hepatocytes offer a more complete system encompassing both Phase I and Phase II metabolic pathways. wikipedia.org
The assessment involves incubating the compound with the chosen biological fraction and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). wikipedia.orgresearchgate.net Metabolic stability is often expressed as half-life (t₁/₂) or intrinsic clearance (CLint). wikipedia.orgresearchgate.net A longer half-life or lower intrinsic clearance indicates higher metabolic stability.
Deuterated analogs like peruvoside-d3 can be employed in these assays as internal standards for accurate quantification of the parent compound and its metabolites due to their similar physicochemical properties and chromatographic behavior but distinct mass-to-charge ratio compared to the non-labeled compound.
While the search results discuss the general principles of in vitro metabolic stability assessment using liver microsomes and hepatocytes wikipedia.orgresearchgate.net, and mention peruvoside's metabolism uni.lu, specific quantitative data on the metabolic stability of this compound in these systems was not found. Studies on vitamin D3, another steroid-like compound, have utilized liver microsomes and hepatocytes to investigate metabolism by CYP enzymes. nih.gov
Identification and Characterization of this compound Metabolites in Experimental Models
Identifying and characterizing metabolites is a critical step in understanding a compound's biotransformation pathway. This typically involves incubating the compound in an experimental model (e.g., in vitro systems like hepatocytes or in vivo animal models) and then analyzing biological samples (e.g., incubation media, plasma, urine, feces) for the presence of metabolic products. Advanced analytical techniques, primarily LC-MS/MS, are used to detect, identify, and structurally characterize metabolites based on their mass spectra and fragmentation patterns. researchgate.net
The use of deuterated compounds like this compound can significantly aid in metabolite identification. By comparing the mass spectra of samples incubated with the non-labeled compound and the deuterated analog, researchers can distinguish metabolites originating from the parent compound from endogenous compounds or artifacts. Metabolites of the deuterated compound will typically show a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms retained.
While the search results mention the identification and quantification of cardiac glycosides, including peruvoside (B190475), in biological samples using techniques like HPTLC and LC-MS/MS, and discuss the metabolism of related compounds like vitamin D3, specific studies detailing the identification and characterization of metabolites derived directly from this compound in experimental models were not found. Some studies mention peruvoside's biotransformation in the context of its biological activity and interaction with specific cellular pathways, but this does not detail the chemical structures of its metabolic products.
Enzyme Reaction Phenotyping for Metabolic Pathways in Research
Enzyme reaction phenotyping studies aim to identify the specific enzymes responsible for the metabolism of a compound. This is crucial for understanding potential drug-drug interactions, predicting variability in drug response due to genetic polymorphisms in metabolic enzymes, and elucidating metabolic pathways.
Common approaches for enzyme phenotyping include using recombinant enzymes (e.g., individual human CYP or UGT enzymes), selective enzyme inhibitors, or correlation studies using a panel of liver microsomes or hepatocytes with characterized enzyme activities. By incubating the compound with these systems and observing the rate of metabolism or metabolite formation, the contribution of specific enzymes can be determined.
While the search results highlight the importance of enzyme phenotyping in drug metabolism research and mention the involvement of CYP and UGT enzymes in general xenobiotic metabolism wikipedia.org, and some studies discuss peruvoside's interaction with various cellular pathways and proteins, specific research on the enzyme reaction phenotyping of peruvoside or this compound to identify the metabolic enzymes responsible for their biotransformation was not found in the provided context. Studies on other compounds, like vitamin D3, have identified specific CYP enzymes involved in their metabolism. nih.gov
Application of Organ-on-Chip Models for Metabolism Research
Organ-on-chip technology represents a significant advancement in in vitro research, aiming to create more physiologically relevant models of human organs and their functions. These microfluidic devices contain living human cells or tissues engineered to mimic the structure and function of specific organs, such as the liver, gut, or kidney.
Organ-on-chip models, particularly liver-on-a-chip systems, are increasingly applied in drug metabolism and toxicity research. They can provide a more accurate representation of in vivo metabolism compared to traditional 2D cell cultures or even standard hepatocyte suspensions, as they can incorporate multiple cell types, mimic tissue architecture, and allow for dynamic fluid flow. Multi-organ-on-chip systems further enable the study of interconnected organ systems, such as the gut-liver axis, to investigate systemic metabolism and the impact of inter-organ interactions on drug fate.
Future Directions and Emerging Research Avenues for Peruvoside D3
Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Elucidation
Advanced omics technologies, such as proteomics and transcriptomics, offer powerful approaches to comprehensively understand the cellular and molecular mechanisms of compounds like Peruvoside (B190475). These technologies can reveal global changes in protein expression (proteomics) and gene activity (transcriptomics) in response to Peruvoside exposure. oatext.comnih.govmdpi.combiorxiv.orgnih.gov
Integrating omics data can provide a holistic view of how Peruvoside interacts with biological systems beyond its primary target, the Na+/K+-ATPase pump. For instance, studies have shown Peruvoside's influence on various pathways, including Src-EGFR signaling in lung cancer cells and the Caspase pathway in leukemia cells. researchgate.netresearchgate.netmdpi.com Omics approaches could help to fully map these interactions and identify novel targets or off-target effects. The use of Peruvoside-d3 in such studies could aid in precisely quantifying the compound and its metabolites within complex biological samples analyzed by mass spectrometry-based omics techniques. oatext.comnih.govbiorxiv.org
Development of Novel Analogues through Combinatorial Chemistry and Directed Synthesis
The exploration of Peruvoside's diverse biological activities, particularly its anticancer and antiviral potential, motivates the development of novel analogues with improved efficacy, specificity, and potentially reduced toxicity. cancer-research-network.comnih.govntu.edu.sgresearchgate.netmdpi.com Combinatorial chemistry and directed synthesis are key strategies for generating libraries of Peruvoside derivatives. ijpsr.comwikipedia.orgjetir.org
Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds by varying different parts of the Peruvoside molecule. ijpsr.comwikipedia.orgjetir.org Directed synthesis, on the other hand, involves the rational design and synthesis of specific analogues based on structure-activity relationship studies and insights gained from mechanistic investigations. dntb.gov.ua The goal is to identify compounds that retain or enhance the desired therapeutic effects while minimizing undesirable interactions. While research specifically on the combinatorial synthesis of Peruvoside analogues is not extensively detailed in the search results, the general principles of combinatorial chemistry are well-established for generating diverse libraries for drug discovery. ijpsr.comwikipedia.orgjetir.orgnih.gov
Advanced In Vitro and Organ-on-Chip Models for Deeper Mechanism Elucidation and Drug Repurposing Research
Traditional 2D cell culture models have limitations in replicating the complex physiological environment of human organs. mdpi.com Advanced in vitro models, including 3D cell cultures and organ-on-chip systems, offer more physiologically relevant platforms for studying the mechanisms of action of compounds like Peruvoside. mdpi.commicrofluidics-innovation-center.comnih.govtno.nlharvard.edu
Organ-on-chip technology utilizes microfluidic devices to mimic the structural and functional units of organs, incorporating multiple cell types, mechanical forces, and continuous perfusion. mdpi.commicrofluidics-innovation-center.comnih.govharvard.edu These models can provide deeper insights into how Peruvoside affects specific tissues and organs, its absorption, distribution, metabolism, and excretion (ADME) properties, and potential organ-specific toxicity in a more predictive manner than traditional methods. tno.nl Furthermore, these advanced models are valuable tools for drug repurposing research, allowing for the screening of existing compounds like Peruvoside for new therapeutic applications in complex disease models. microfluidics-innovation-center.comnih.govnih.govacs.orgbiorxiv.org The use of this compound in these models would facilitate accurate quantification and tracking of the compound in a dynamic, multi-compartment system.
Exploration of this compound as a Research Tool for Target Engagement Studies
This compound, as a stable isotopically labeled form of Peruvoside, is particularly valuable for target engagement studies. Target engagement refers to the binding of a compound to its intended biological target within a living system. tandfonline.com
Using this compound allows researchers to precisely measure the concentration of the compound bound to its target protein (e.g., Na+/K+-ATPase or Src kinase) in complex biological matrices using mass spectrometry-based techniques. researchgate.netoatext.comnih.govbiorxiv.org This is crucial for understanding the pharmacokinetics and pharmacodynamics of Peruvoside, determining optimal concentrations for therapeutic effects, and investigating off-target binding that could contribute to side effects. The labeled nature of this compound enables its differentiation from endogenous compounds or unlabeled Peruvoside, providing a clear signal for quantification and analysis of its interaction with molecular targets.
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing Peruvoside-d3 in laboratory settings?
Synthesis of this compound requires isotopic labeling (deuterium substitution) at specific positions, typically achieved via hydrogen-deuterium exchange under controlled conditions (e.g., acid/base catalysis or metal-mediated reactions). Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, with emphasis on distinguishing deuterium peaks (e.g., H-NMR or H-NMR with deuterium decoupling). Mass spectrometry (MS) is critical for verifying isotopic purity, ensuring minimal contamination from non-deuterated analogs .
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
Stability studies should employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (LC-MS/MS) to quantify degradation products. Parameters include pH extremes (2–10), temperature gradients (4–37°C), and enzymatic exposure (e.g., liver microsomes for metabolic stability). Protocols must include control samples (non-deuterated Peruvoside) to benchmark degradation kinetics and validate deuterium’s impact on molecular stability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC/IC values. Include replicates (n ≥ 3) to account for biological variability, and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Sensitivity analyses should assess the impact of deuterium substitution on potency shifts relative to non-deuterated Peruvoside .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?
Contradictions often arise from assay-specific variables (e.g., buffer composition, cell membrane preparations). Standardize protocols using validated receptor-binding assays (e.g., radioligand displacement) with consistent protein concentrations and incubation times. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
Q. What experimental strategies mitigate confounding variables in in vivo pharmacokinetic (PK) studies of this compound?
Employ crossover study designs to minimize inter-subject variability. Use stable isotope-labeled internal standards (e.g., C-Peruvoside) during LC-MS/MS analysis to correct for matrix effects. Adjust covariates such as hepatic enzyme activity (via CYP450 phenotyping) and protein binding ratios in PK modeling .
Q. How can isotopic effects of deuterium in this compound be systematically differentiated from structural modifications in structure-activity relationship (SAR) studies?
Conduct parallel SAR analyses with non-deuterated Peruvoside and this compound under identical experimental conditions. Focus on kinetic isotope effects (KIEs) by comparing reaction rates (e.g., metabolic clearance in cytochrome P450 assays) and binding kinetics. Computational modeling (molecular dynamics simulations) can isolate deuterium’s steric/electronic contributions .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s mechanism of action in cardiovascular research?
In vitro models (e.g., cardiomyocyte cell lines) are optimal for high-throughput screening of ion channel modulation. For translational relevance, use ex vivo models (isolated perfused hearts) to assess hemodynamic effects. Prioritize animal models with genetic or pharmacological perturbations mimicking human cardiovascular pathologies (e.g., hypertension-induced heart failure) .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data emerge, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reevaluate hypotheses. For example, discrepancies in this compound’s metabolic half-life may stem from interspecies differences in CYP450 isoforms, necessitating species-specific enzyme activity profiling .
- Literature Review Gaps : Prioritize studies that address deuterium’s role in altering Peruvoside’s pharmacokinetic-pharmacodynamic (PK-PD) profile, particularly in under-researched areas like blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
